molecular formula C42H51N13O7 B607100 diABZI STING agonist-1 CAS No. 2138498-18-5

diABZI STING agonist-1

Katalognummer B607100
CAS-Nummer: 2138498-18-5
Molekulargewicht: 849.954
InChI-Schlüssel: JGLMVXWAHNTPRF-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DiABZI STING agonist-1 is a selective stimulator of interferon genes (STING) receptor agonist . It induces secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs) and increases serum levels of IFN-β, IL-6, TNF, and KC/GROα in wild-type mice .


Molecular Structure Analysis

DiABZI STING agonist-1 is part of a family of small-molecule amidobenzimidazoles (ABZI). Two molecules of the lead compound were joined to create a single optimized dimeric ligand . Structural studies have suggested that unlike the classical STING agonist, 2’3’-cGAMP, diABZI activates STING while maintaining its open conformation .


Physical And Chemical Properties Analysis

DiABZI STING agonist-1 is a non-nucleotide-based ligand that potently activates STING . It has a molecular weight of 959.3 g/mol and a formula of C42H51N13O7 . It is water-soluble .

Wissenschaftliche Forschungsanwendungen

Cancer Immunotherapy

The STING agonist diABZI enhances the cytotoxicity of T cells towards cancer cells . It activates STING media and TCR signaling pathways, improving interferon-γ expression, and increasing antigens presentation of tumor cells . This indicates that STING agonist could be used as a strategy to promote TCR-T cancer immunotherapy .

Treatment of Low-expression Antigen Cancer Cells

The study aimed at investigating the potential of innate immune stimulation of T cells and engineered T cells to enhance immunotherapy for low-expression antigen cancer cells . The results showed that antigens presentation from cancer cells induced by STING agonist diABZI improved the affinity of TCR-T cells function against tumor cells in vitro and in vivo .

Antitumor Research

The STING pathway is an important component of innate immunity, and several STING agonists have been developed and applied in antitumor research . Dimeric amidobenzimidazole (diABZI) is one STING agonist and is a nucleotide analog with low serological stability and cell membrane permeability .

Breast Cancer Therapy

DiABZI-encapsulated liposomes (dLNPs) can effectively suppress tumor growth and possess great potential in breast cancer therapy . The dLNPs-treated group showed the most significant efficacy: the average tumor volume was 231.46 mm³, which decreased by 78.16% and 54.47% compared to the PBS group and diABZI group .

Antiviral Activity

DiABZI STING agonist-1 inhibits the cytopathic effect of the common cold human coronavirus 229E (HCoV-229E) in infected MRC-5 cells . It also decreases the level of severe acute respiratory coronavirus 2 (SARS-CoV-2) RNA in primary human bronchial airway epithelial cells in an air-liquid interface assay .

Wirkmechanismus

Target of Action

The primary target of diABZI STING agonist-1 is the Stimulator of Interferon Genes (STING) pathway . STING is a crucial component of the innate immune system and a positive regulator of interferons . It plays a significant role in combating a variety of infectious diseases and is a promising therapeutic target for cancer immunotherapy .

Mode of Action

diABZI STING agonist-1 acts as an agonist to the STING pathway . It induces the secretion of Interferon-β (IFN-β) in human peripheral blood mononuclear cells (PBMCs) . The activation of STING leads to the modulation of cellular immunity, primarily mediated by cytotoxic CD8+ T cells .

Biochemical Pathways

The activation of the STING pathway by diABZI results in the stimulation of multiple pathways, including interferon induction, non-canonical autophagy, and NLRP3 inflammasome activation . This cross-talk between the innate and adaptive immune systems optimizes sustained antigen-specific immunity . The activation of STING also leads to an increase in pH within the Golgi apparatus .

Result of Action

The activation of the STING pathway by diABZI enhances the cytotoxicity of T cells towards cancer cells . It improves interferon-γ expression and increases antigen presentation of tumor cells . This indicates that STING agonists like diABZI could be used as a strategy to promote TCR-T cancer immunotherapy .

Action Environment

The action of diABZI STING agonist-1 can be influenced by environmental factors such as the level of expression or presentation of antigen in tumor cells . The regulatory tumor environment can also affect the response to this type of therapy .

Safety and Hazards

DiABZI STING agonist-1 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

Zukünftige Richtungen

The STING pathway is a fundamental regulator of innate immune sensing of cancer, with potential to enhance tumor rejection through the induction of a pro-inflammatory response dominated by Type I interferons . The development of STING agonists like diABZI STING agonist-1 has coincided with the development of novel therapeutic delivery mechanisms . Trials to determine optimal drug combinations and novel delivery mechanisms are continuing in development .

Eigenschaften

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLMVXWAHNTPRF-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51N13O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

849.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diABZI STING agonist-1

CAS RN

2138498-18-5
Record name Diabzi sting agonist-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138498185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIABZI STING AGONIST-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7DUG75C36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.